N'-[(E)-(4-chlorophenyl)methylidene]octanehydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a 4-chlorophenyl group attached to a hydrazone moiety, which is further linked to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzaldehyde in ethanol.
- Add octanehydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone moiety.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]octanehydrazide
- N’-[(E)-(4-bromophenyl)methylidene]octanehydrazide
- N’-[(E)-(4-methylphenyl)methylidene]octanehydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]octanehydrazide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring. The chlorine atom can also enhance the compound’s ability to form hydrogen bonds and participate in various chemical reactions, contributing to its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBIZGNNIHZVIX-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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